![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

説明

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidines family . It has been evaluated for its antianxiety properties .

Synthesis Analysis

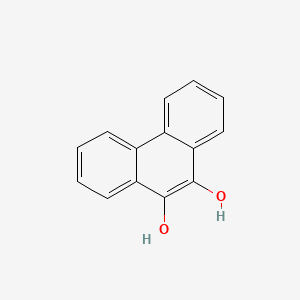

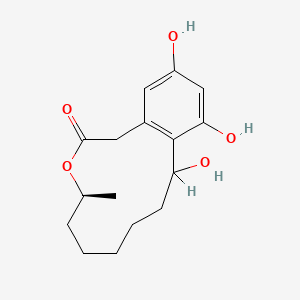

The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves various pathways. For instance, one approach involves the derivatization of a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone . Another method involves the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is represented by the linear formula C8H8N3Br1 . The InChI code is 1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4,11H,1H2,2H3 .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine are diverse. For example, it has been used in the synthesis of forty derivatives of pyrazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a powder . Its molecular weight is 226.08 . The compound’s InChI key is BWIKJXFAWBWVRI-UHFFFAOYSA-N .科学的研究の応用

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown significant potential as antitumor scaffolds .

Enzymatic Inhibitory Activity

These compounds have also demonstrated enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthetic Transformations

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Structural Modifications

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . This great synthetic versatility permits structural modifications throughout its periphery .

Drug Discovery

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery .

Safety and Hazards

特性

IUPAC Name |

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBXHOKESCXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194704 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

41945-37-3 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)